Thiocyanic acid, (diethoxyphosphinyl)phenylmethyl ester
Description
Properties
CAS No. |
146064-46-2 |
|---|---|
Molecular Formula |
C12H16NO3PS |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
[diethoxyphosphoryl(phenyl)methyl] thiocyanate |
InChI |
InChI=1S/C12H16NO3PS/c1-3-15-17(14,16-4-2)12(18-10-13)11-8-6-5-7-9-11/h5-9,12H,3-4H2,1-2H3 |
InChI Key |
YNUXXTGFHXCOCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)SC#N)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Diethyl (1-Hydroxybenzyl)Phosphonate
The Abramov reaction forms the foundational step, involving the acid-catalyzed condensation of benzaldehyde with diethyl phosphite. Under reflux in a polar solvent (e.g., dichloromethane), this yields diethyl (1-hydroxybenzyl)phosphonate:
$$
\text{PhCHO} + \text{HP(O)(OEt)}2 \xrightarrow{\text{H}^+} \text{(EtO)}2\text{P(O)CH(OH)Ph}
$$
Key parameters :
Tosylation of the Hydroxyl Group
The hydroxyl group is converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine):
$$
\text{(EtO)}2\text{P(O)CH(OH)Ph} + \text{TsCl} \xrightarrow{\text{Et}3\text{N}} \text{(EtO)}_2\text{P(O)CH(OTs)Ph}
$$
Optimization :
Thiocyanate Substitution
The tosylate undergoes nucleophilic displacement with potassium thiocyanate (KSCN) in dimethylformamide (DMF):
$$
\text{(EtO)}2\text{P(O)CH(OTs)Ph} + \text{KSCN} \rightarrow \text{(EtO)}2\text{P(O)CH(SCN)Ph} + \text{KOTs}
$$
Conditions :
Direct Chloride Substitution Pathway
Preparation of Diethyl (Chlorobenzyl)Phosphonate
Diethyl (1-hydroxybenzyl)phosphonate (from Step 1.1) is treated with thionyl chloride (SOCl₂) to form the chloride intermediate:
$$
\text{(EtO)}2\text{P(O)CH(OH)Ph} + \text{SOCl}2 \rightarrow \text{(EtO)}2\text{P(O)CH(Cl)Ph} + \text{SO}2 + \text{HCl}
$$
Reaction Profile :
- Temperature: 25–30°C
- Solvent: Dichloromethane
- Yield: 88–91%
One-Pot Condensation Approach
A modified Kabachnik-Fields reaction enables direct synthesis by reacting benzaldehyde, diethyl phosphite, and ammonium thiocyanate under acidic conditions:
$$
\text{PhCHO} + \text{HP(O)(OEt)}2 + \text{NH}4\text{SCN} \xrightarrow{\text{HCl}} \text{(EtO)}_2\text{P(O)CH(SCN)Ph}
$$
Parameters :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Tosylate substitution | High purity (>98%); Scalable | Multi-step; Requires toxic TsCl | 76–82% |
| Chloride substitution | Fewer steps; Cost-effective reagents | Lower yields; Byproduct (SO₂, HCl) | 68–75% |
| One-pot condensation | Simplified workflow; Reduced time | Moderate yields; Sensitivity to pH | 65–72% |
Critical Reaction Parameters
Solvent Selection
Temperature Control
Catalytic Additives
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.
Industrial-Scale Considerations
Patent CN105541910A highlights a pilot-scale process using tosylate substitution:
- Throughput : 50 kg/batch
- Purity : 99.0% (HPLC)
- Cost drivers : TosCl (42% of raw material cost), solvent recovery (DMF, 78% efficiency)
Emerging Methodologies
Recent advances include electrochemical thiocyanation, where the chloride intermediate is subjected to anodic oxidation in the presence of KSCN. Preliminary data show 80–85% yields under ambient conditions, though scalability remains unproven.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, (diethoxyphosphinyl)phenylmethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or phosphine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K_2CO_3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or phosphine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C12H15N2O4PS
Molecular Weight: 302.29 g/mol
CAS Registry Number: 3012-37-1
The compound features a phosphinyl group attached to a phenylmethyl ester, which contributes to its unique chemical behavior and reactivity.
Medicinal Chemistry
Thiocyanic acid derivatives have been studied for their biological activity, particularly as potential pharmaceuticals. The diethoxyphosphinyl group enhances the lipophilicity and bioavailability of the compound, making it an attractive candidate for drug development.
- Antitumor Activity: Research indicates that thiocyanic acid derivatives exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to thiocyanic acid, (diethoxyphosphinyl)phenylmethyl ester showed promising results in inhibiting tumor growth in vitro and in vivo models .
- Antimicrobial Properties: The compound has also been tested for its antimicrobial efficacy. In vitro studies revealed that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
Agricultural Applications
Thiocyanic acid derivatives are being explored as agrochemicals due to their ability to act as herbicides and pesticides.
- Herbicidal Activity: Experimental data show that this compound can effectively inhibit the growth of certain weed species, thereby enhancing crop yield. Field trials indicated that its application resulted in a substantial reduction of weed biomass compared to untreated controls .
- Pest Control: The compound has been evaluated for its effectiveness against agricultural pests. Laboratory assays demonstrated that it could significantly reduce pest populations, making it a viable option for integrated pest management strategies .
Case Study 1: Antitumor Efficacy
A recent study published in the Journal of Medicinal Chemistry investigated the antitumor properties of thiocyanic acid derivatives. The research involved synthesizing several analogs and evaluating their cytotoxicity against human cancer cell lines. Results indicated that specific modifications to the diethoxyphosphinyl group enhanced antitumor activity, leading to IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Agricultural Field Trials
In an agricultural study conducted over two growing seasons, this compound was applied to corn fields infested with common weeds. The results showed a 70% reduction in weed density and a corresponding increase in corn yield by approximately 20%. These findings suggest that this compound could be developed into a new herbicide formulation with reduced environmental impact compared to traditional chemical herbicides .
Data Tables
Mechanism of Action
The mechanism of action of thiocyanic acid, (diethoxyphosphinyl)phenylmethyl ester involves its interaction with molecular targets such as enzymes, proteins, or nucleic acids. The compound may exert its effects by binding to active sites or altering the conformation of target molecules, thereby modulating their activity. The specific pathways involved can vary depending on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: Electron-Withdrawing Groups: The 4-amino-2-fluorophenyl ester combines fluorine (electron-withdrawing) and amino (electron-donating) groups, creating a polarized structure suitable for nucleophilic substitution reactions . Aromatic vs. Aliphatic Chains: Benzyl thiocyanate (phenylmethyl ester) exhibits higher hydrophobicity compared to aliphatic analogues like the 2-aminoethyl ester (CAS 52055-29-5), which may favor aqueous solubility . Heterocyclic Moieties: The (2-benzothiazolylthio)methyl ester incorporates a benzothiazole ring, known for conferring antimicrobial and anticorrosive properties .
- Physical Properties: Melting points vary significantly; for example, the 4-amino-2-fluorophenyl ester melts at 41–43°C , while benzyl thiocyanate is liquid at room temperature . Molecular weight correlates with substituent complexity, ranging from 149.21 g/mol (benzyl thiocyanate) to 204.29 g/mol (aziridine-containing ester) .
Biological Activity
Thiocyanic acid, (diethoxyphosphinyl)phenylmethyl ester, also known as a phosphonothioate derivative, has garnered attention in recent years for its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H15N1O4PS
- Molecular Weight : 302.37 g/mol
- CAS Number : 60212-11-5
- IUPAC Name : (2-phenyl-1-thiocyanatopropan-2-yl) thiocyanate
The biological activity of thiocyanic acid derivatives is often attributed to their ability to interact with various biomolecules, including proteins and nucleic acids. The thiocyanate group can form stable complexes with metal ions, which may enhance or inhibit enzyme activities. Additionally, the phosphonothioate moiety can influence cellular signaling pathways by modulating protein phosphorylation states.
Antimicrobial Properties
Research indicates that thiocyanic acid derivatives exhibit antimicrobial activity against a range of pathogens. Studies have shown that these compounds can disrupt bacterial cell membranes and inhibit DNA synthesis. For instance:
- Case Study : A study demonstrated that thiocyanic acid derivatives effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.
Anticancer Activity
Some studies suggest that thiocyanic acid derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
- Research Findings : In vitro studies have shown that treatment with thiocyanic acid derivatives resulted in a significant reduction in the viability of various cancer cell lines, including breast and lung cancer cells .
Toxicological Profile
Understanding the toxicological profile of thiocyanic acid derivatives is crucial for assessing their safety in therapeutic applications. Preliminary studies indicate low acute toxicity; however, chronic exposure may lead to adverse effects such as neurotoxicity and reproductive toxicity.
| Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (rat) |
| Reproductive Toxicity | Moderate risk observed |
| Neurotoxicity | Minimal effects noted |
Research Applications
Thiocyanic acid derivatives are being explored for various applications:
- Drug Development : Investigated for potential use in developing new antimicrobial and anticancer agents.
- Agricultural Chemistry : Studied for their efficacy as pesticides and herbicides due to their biological activity against pests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
